An In-depth Technical Guide to the Isomers of Pentenedioic Acid
An In-depth Technical Guide to the Isomers of Pentenedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of pentenedioic acid, a dicarboxylic acid with the molecular formula C₅H₆O₄. The guide details the constitutional and stereoisomers, their physicochemical properties, detailed experimental protocols for their synthesis, and their relevance in metabolic pathways.
Isomers of Pentenedioic Acid
Pentenedioic acid exists as several isomers, which can be broadly categorized into constitutional isomers and stereoisomers.
1.1. Constitutional Isomers
Constitutional isomers have the same molecular formula but different atomic connectivity. The primary constitutional isomers of pentenedioic acid are:
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Glutaconic Acid (Pent-2-enedioic acid): This is the most common isomer, featuring a double bond between the second and third carbon atoms.
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Itaconic Acid (Methylenesuccinic acid): This isomer has a methylene (B1212753) group double-bonded to the carbon backbone.
1.2. Stereoisomers
Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. Glutaconic acid exists as two geometric isomers:
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cis-Glutaconic Acid ((Z)-Pent-2-enedioic acid): The two carboxyl groups are on the same side of the carbon-carbon double bond.
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trans-Glutaconic Acid ((E)-Pent-2-enedioic acid): The two carboxyl groups are on opposite sides of the carbon-carbon double bond.
Physicochemical Properties
The different structural arrangements of the isomers of pentenedioic acid result in distinct physical and chemical properties. A summary of these properties is presented in the table below.
| Property | cis-Glutaconic Acid | trans-Glutaconic Acid | Itaconic Acid |
| IUPAC Name | (2Z)-pent-2-enedioic acid | (2E)-pent-2-enedioic acid | 2-methylidenebutanedioic acid |
| Molecular Weight | 130.10 g/mol | 130.10 g/mol | 130.10 g/mol |
| Melting Point | 130-132 °C[1] | 137-139 °C[1] | 165-168 °C |
| Boiling Point | Decomposes | Decomposes | Decomposes |
| pKa₁ | 3.84 | 4.38 | 3.85 |
| pKa₂ | 5.28 | 5.40 | 5.45 |
| Solubility in water | Soluble | Moderately soluble | 83.1 g/L at 20 °C |
Experimental Protocols
Detailed methodologies for the synthesis of the key isomers of pentenedioic acid are provided below.
3.1. Synthesis of cis-Glutaconic Acid from Levulinic Acid
cis-Glutaconic acid can be prepared from levulinic acid through a multi-step process involving bromination and subsequent treatment with a base.
Experimental Procedure:
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Bromination of Levulinic Acid: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve 116 g (1 mole) of levulinic acid in 200 mL of glacial acetic acid.
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Slowly add 320 g (2 moles) of bromine from the dropping funnel while stirring and maintaining the temperature below 30 °C by cooling in an ice bath.
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After the addition is complete, allow the mixture to stand at room temperature for 18 hours.
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Pour the reaction mixture into 1 L of ice-cold water. The dibromo-levulinic acid will separate as an oil.
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Separate the oil, wash it with a small amount of cold water, and then dissolve it in a solution of 138 g (1 mole) of potassium carbonate in 500 mL of water.
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Heat the solution on a steam bath for 2 hours.
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Acidify the solution with concentrated hydrochloric acid.
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Upon cooling, cis-glutaconic acid will crystallize.
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Recrystallize the product from hot water to obtain pure cis-glutaconic acid.
3.2. Synthesis of trans-Glutaconic Acid
trans-Glutaconic acid can be synthesized from glutamic acid.
Experimental Procedure:
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Diazotization of Glutamic Acid: Dissolve 147 g (1 mole) of L-glutamic acid in 500 mL of 10% hydrochloric acid in a three-necked flask fitted with a mechanical stirrer and a dropping funnel, cooled in an ice-salt bath to 0 °C.
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Slowly add a solution of 70 g (1 mole) of sodium nitrite (B80452) in 150 mL of water from the dropping funnel, keeping the temperature below 5 °C.
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After the addition is complete, continue stirring for 1 hour at 0 °C.
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Elimination Reaction: Slowly warm the reaction mixture to room temperature and then heat it to 50 °C for 4 hours. Nitrogen gas will be evolved.
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Concentrate the solution under reduced pressure to about half its volume.
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Upon cooling, trans-glutaconic acid will precipitate.
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Filter the crude product and recrystallize from hot water to yield pure trans-glutaconic acid.
3.3. Synthesis of Itaconic Acid from Citric Acid
Itaconic acid can be prepared by the pyrolysis of citric acid. This procedure is adapted from Organic Syntheses.
Experimental Procedure:
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Place 210 g (1 mole) of citric acid monohydrate in a 500 mL distilling flask.
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Heat the flask gently over a flame to melt the citric acid and drive off the water of crystallization.
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Increase the heating to strongly distill the contents. The distillate, consisting of itaconic anhydride (B1165640) and water, is collected.
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Separate the lower layer of itaconic anhydride and hydrolyze it by refluxing with 1.5 times its weight of water for 30 minutes.
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Upon cooling, itaconic acid crystallizes.
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Filter the crystals and recrystallize from water to obtain pure itaconic acid.
Metabolic and Logical Pathways
4.1. Lysine Degradation Pathway
Glutaconyl-CoA is a key intermediate in the catabolism of the essential amino acid lysine. A deficiency in the enzyme glutaryl-CoA dehydrogenase, which is involved in this pathway, leads to the accumulation of glutaric and glutaconic acids, resulting in the metabolic disorder glutaric aciduria type I.
Caption: Lysine degradation pathway showing the formation of glutaconyl-CoA.
4.2. Isomerization and Synthesis Workflow
The following diagram illustrates the relationship between the different isomers and their synthesis starting points.
